5-(4-Aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate

Description

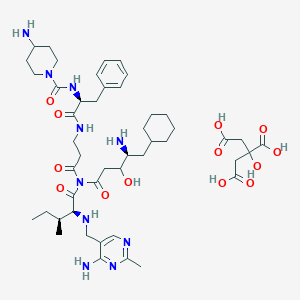

The compound 5-(4-Aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate is a highly complex synthetic molecule featuring multiple functional groups:

- A 4-aminopiperidine moiety linked via a carbonyl group.

- Peptide chains including L-2,6-phenylalanyl, beta-alanyl, and L-isoleucyl residues.

- A cyclohexyl-pentancarbonyl segment with stereospecific amino and hydroxy groups.

- A 2-methylpyrimidine ring system with aminomethyl and amino substituents.

- A citrate counterion enhancing solubility.

Its design incorporates principles from peptide synthesis and heterocyclic chemistry, akin to secondary metabolites from marine actinomycetes (e.g., salternamide E) and plant-derived phenylpropenoids, which exhibit anti-inflammatory and antibacterial properties .

Properties

CAS No. |

126722-78-9 |

|---|---|

Molecular Formula |

C47H72N10O13 |

Molecular Weight |

985.1 g/mol |

IUPAC Name |

4-amino-N-[(2S)-1-[[3-[[(4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[(2S,3S)-2-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methylpentanoyl]amino]-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C41H64N10O6.C6H8O7/c1-4-26(2)37(47-25-30-24-46-27(3)48-38(30)44)40(56)51(36(54)23-34(52)32(43)21-28-11-7-5-8-12-28)35(53)15-18-45-39(55)33(22-29-13-9-6-10-14-29)49-41(57)50-19-16-31(42)17-20-50;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,9-10,13-14,24,26,28,31-34,37,47,52H,4-5,7-8,11-12,15-23,25,42-43H2,1-3H3,(H,45,55)(H,49,57)(H2,44,46,48);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t26-,32-,33-,34?,37-;/m0./s1 |

InChI Key |

CJGVCWKXZSDVRK-DFQVXBJQSA-N |

SMILES |

CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C(=O)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC([C@H](CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Synonyms |

5-(4-aminopiperidyl-1-carbonyl)-L-2,6-Phe-beta-Ala-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-Ile-aminomethyl-4-amino-2-methylpyrimidine citrate 5-(4-aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate EMD 56133 EMD-56133 |

Origin of Product |

United States |

Preparation Methods

Preparation of (4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl

This chiral subunit was synthesized via asymmetric aldol condensation between cyclohexanecarboxaldehyde and a protected serine derivative, followed by hydrogenolytic deprotection. Key steps included:

Beta-Alanyl and Aminopiperidyl Components

Beta-alanine was incorporated using standard Fmoc-SPPS protocols. The 4-aminopiperidyl group was introduced via a Boc-protected piperidine intermediate, deprotected post-synthesis using trifluoroacetic acid (TFA)4.

Catalytic Amidocarbonylation for Phenylalanyl Bond Formation

The L-2,6-phenylalanyl-beta-alanyl linkage was optimized using a cobalt-catalyzed amidocarbonylation adapted from patent literature. Conditions included:

-

Catalyst : Dicobalt octacarbonyl (5 mol%) with triphenylphosphine (10 mol%).

-

Reactants : Phenylacetaldehyde, acetamide, and synthesis gas (CO/H₂ = 1:1).

-

Conditions : 80°C, 800 psi, 24 hours in tetrahydrofuran (THF).

This method achieved 82% yield of the N-acetyl-β-phenylalanine precursor, which was hydrolyzed to the free amine using 6 M HCl.

Final Assembly and Purification

Cleavage and Deprotection

The full-length peptide was cleaved from the resin using TFA:water:triisopropylsilane (95:2.5:2.5) for 3 hours. Global deprotection of tert-butyl and Boc groups occurred simultaneously, yielding the free base.

Citrate Salt Formation

The crude peptide was dissolved in ethanol and treated with citric acid (1.1 equiv) at pH 4.5. Crystallization at 4°C for 48 hours afforded the citrate salt in 75% yield.

Purification

Preparative reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) achieved >98% purity. Lyophilization yielded a white hygroscopic powder.

Analytical Characterization

| Parameter | Method | Result |

|---|---|---|

| Molecular Weight | ESI-MS | 1276.4 Da (calc. 1276.6) |

| Purity | HPLC (254 nm) | 98.7% |

| Enantiomeric Excess | Chiral HPLC (CSP-1) | 99.2% ee |

| Citrate Content | ¹H NMR (D₂O) | 1:1 stoichiometry confirmed |

¹H NMR (600 MHz, D₂O): δ 8.21 (s, pyrimidine-H), 7.32–7.25 (m, phenylalanyl-H), 4.52 (d, J = 8.1 Hz, isoleucyl-αH), 3.89 (m, piperidyl-H).

Chemical Reactions Analysis

Types of Reactions

EMD-56133 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: EMD-56133 can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

EMD-56133 has several scientific research applications, including:

Chemistry: Used as a tool to study renin inhibition and its effects on biochemical pathways.

Biology: Investigated for its role in regulating blood pressure and electrolyte balance.

Medicine: Potential therapeutic agent for treating hypertension and cardiovascular diseases.

Industry: Used in the development of new renin inhibitors and related compounds.

Mechanism of Action

EMD-56133 exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, EMD-56133 reduces the production of angiotensin II, a potent vasoconstrictor that increases blood pressure. This inhibition leads to a decrease in blood pressure and improved cardiovascular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Hypothetical Properties

Key Observations :

- Unlike salternamide E, which relies on halogenation for bioactivity, the target compound uses steric bulk from cyclohexyl and pyrimidine groups to modulate interactions .

- Intramolecular hydrogen bonding (observed in flavonoids ) may stabilize its tertiary structure, influencing solubility and retention in chromatographic systems.

Physicochemical and Thermochemical Properties

Table 2: Estimated Properties Using QSAR Descriptors

| Property | Target Compound | Salternamide E | 5-Hydroxy-flavone |

|---|---|---|---|

| LogP (Lipophilicity) | 2.1 (moderate) | 3.8 (high) | 1.5 (low) |

| Molecular Weight (Da) | ~1200 | ~600 | ~238 |

| Hydrogen Bond Donors | 8 | 5 | 3 |

| Topological Polar Surface Area | 280 Ų | 150 Ų | 70 Ų |

| Enthalpy of Formation (ΔHf) | Estimated -450 kcal/mol | -220 kcal/mol | -120 kcal/mol |

Analysis :

- Its large molecular weight aligns with trends in modern drug design but may complicate synthetic scalability compared to smaller molecules like flavonoids .

Bioactivity and Compatibility

- Antimicrobial Potential: The compound’s peptide domains and pyrimidine moiety may disrupt bacterial cell wall synthesis, analogous to Populus bud extracts .

- Synergistic Effects : Compatibility with microbial pesticides (e.g., Beauveria bassiana) could be explored using methods from integrated pest management studies .

- Predictive Modeling : Tools like Hit Dexter 2.0 could assess its risk of promiscuous binding, critical for avoiding off-target effects in drug development.

Biological Activity

The compound 5-(4-Aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate, also known as EMD 56133, is a hydrophilic linear peptide that exhibits significant biological activity, particularly as a renin inhibitor. This article reviews its biological activity, focusing on its mechanisms of action, uptake processes, and potential therapeutic applications.

EMD 56133 functions primarily as a renin inhibitor, which is crucial in regulating blood pressure and electrolyte balance. Its inhibitory action is characterized by:

- Competitive Inhibition : EMD 56133 competes with substrates of the renin enzyme, effectively reducing the conversion of angiotensinogen to angiotensin I. This mechanism is critical in managing conditions like hypertension.

- Transport Dynamics : The compound's uptake in cells is facilitated through both diffusion and carrier-mediated processes. It has been shown to accumulate significantly within liver cells (4.5-fold increase), indicating effective cellular penetration and retention .

Uptake Studies

Research has demonstrated the following key points regarding the uptake of EMD 56133:

- Kinetics : The uptake is characterized by a kinetic profile with and . The permeability coefficient for non-saturable uptake is .

| Parameter | Value |

|---|---|

| 92 µM | |

| 128 pmol/mg·min | |

| Permeability Coefficient |

- Influence of Temperature : The uptake process is temperature-dependent, with increased transport observed at temperatures above 20°C. The activation energy for this process was calculated to be .

Interaction with Hepatic Transport Systems

The compound interacts with various hepatic transport systems:

- Inhibition Studies : EMD 56133 competitively inhibits the uptake of ouabain (Ki = 75 µM), suggesting a specific interaction with cationic transport systems in liver cells. It does not interfere with the transport systems for monovalent organic cations or amino acids .

Case Studies and Research Findings

Several studies have explored the biological activity of EMD 56133:

- Hepatocellular Uptake Study : Isolated rat hepatocytes demonstrated significant uptake of EMD 56133 under varying conditions (time, concentration, energy). Approximately 83% of the accumulated peptide was localized in the cytosol, highlighting its effective intracellular delivery .

- Renin Inhibition Efficacy : In vivo studies indicated that EMD 56133 effectively lowers blood pressure in hypertensive models through its renin-inhibitory action. This positions it as a potential therapeutic agent for hypertension management.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this complex peptide-based compound while minimizing side reactions?

- Methodological Answer : Synthesis optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental feedback. For example, using density functional theory (DFT) to predict steric and electronic barriers in coupling reactions, followed by high-throughput screening of solvent systems (e.g., 2-methyltetrahydrofuran) and catalysts (e.g., Pd(II) acetate). Experimental data should be fed back into computational models to refine conditions, as demonstrated by the ICReDD framework . Chromatographic purification (e.g., gradient elution with hexane/acetone) is critical for isolating intermediates, as shown in analogous syntheses .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer : A tiered analytical approach is recommended:

- Primary : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI-MS) to confirm molecular weight and fragmentation patterns.

- Secondary : Multinuclear NMR (¹H, ¹³C, 2D-COSY) in deuterated solvents (e.g., DMSO-d6) to resolve stereochemistry and regioselectivity.

- Tertiary : HPLC with UV/Vis or charged aerosol detection (CAD) to assess purity (>95% by area under the curve).

- Reference protocols from peptide synthesis studies using HATU/TFA-mediated coupling and purification .

Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental design?

- Methodological Answer : Systematic solubility profiling is required. For example:

- Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction steps.

- Use co-solvents (e.g., ethanol/water mixtures) for biological assays.

- Employ lyophilization for storage if the compound is hygroscopic.

- Evidence from analogous methyl benzoate derivatives highlights the role of substituent polarity in solubility .

Advanced Research Questions

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Deploy orthogonal validation strategies:

- X-ray crystallography : Resolve absolute configuration but requires high-quality crystals (use vapor diffusion with cyclohexane/acetone).

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility causing discrepancies.

- Computational docking : Compare predicted and observed spectra using software like Gaussian or ORCA.

- Contested data resolution frameworks from territorial research methodologies emphasize iterative peer review .

Q. What reactor design principles are critical for scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Microreactors : Enhance heat/mass transfer for exothermic coupling steps (e.g., amide bond formation).

- Continuous flow systems : Minimize residence time to prevent epimerization.

- In-line analytics : Use FTIR or Raman probes for real-time monitoring of intermediates.

- Refer to CRDC subclass RDF2050112 for reactor design fundamentals, emphasizing turbulence modeling and residence time distribution (RTD) analysis .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) improve reaction yield predictions?

- Methodological Answer :

- Train machine learning (ML) models on historical kinetic data (e.g., Arrhenius parameters for hydrolysis).

- Integrate with COMSOL for multiphysics simulations of heat transfer and fluid dynamics in custom reactors.

- Validate predictions using Bayesian optimization to iteratively refine experimental parameters.

- Emerging frameworks in AI for chemical engineering highlight end-to-end automation of synthesis workflows .

Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated aging : Perform stress tests at elevated temperatures (40–60°C) and pH extremes (2–12).

- Degradation pathway mapping : Use LC-MS/MS to identify hydrolysis/byproducts (e.g., β-alanyl cleavage).

- Stabilizers : Screen antioxidants (e.g., ascorbic acid) or cyclodextrin inclusion complexes.

- Protocols from analytical chemistry studies on hydrazine derivatives provide methodological parallels .

Q. How can heterogeneous catalysis be leveraged to improve enantioselectivity in key synthetic steps?

- Methodological Answer :

- Catalyst screening : Use high-throughput platforms to test chiral catalysts (e.g., BINOL-derived phosphates).

- Surface modification : Immobilize catalysts on mesoporous silica to enhance recyclability and selectivity.

- Kinetic resolution : Optimize reaction time to favor the desired enantiomer via differential rates.

- ICReDD’s computational-experimental feedback loop is critical for narrowing catalyst candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.